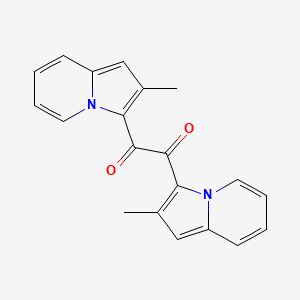
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two indolizinyl groups attached to an ethane-1,2-dione backbone. The indolizinyl groups are substituted with methyl groups at the 2-position, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylindolizine with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction forms the intermediate this compound.
Purification: The crude product is purified through recrystallization from a suitable solvent, such as diethyl ether, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The indolizinyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted indolizinyl derivatives
Scientific Research Applications
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for photoactive compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The diketone groups can form reactive intermediates that interact with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound has thiophene groups instead of indolizinyl groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound features dimethoxyphenyl groups.
Uniqueness
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione is unique due to the presence of indolizinyl groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2-bis(2-methylindolizin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C20H16N2O2/c1-13-11-15-7-3-5-9-21(15)17(13)19(23)20(24)18-14(2)12-16-8-4-6-10-22(16)18/h3-12H,1-2H3 |
InChI Key |
IRTJGPBLMYLCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


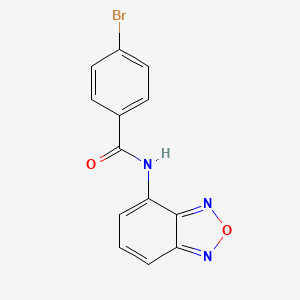
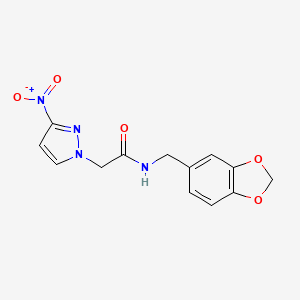
![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)
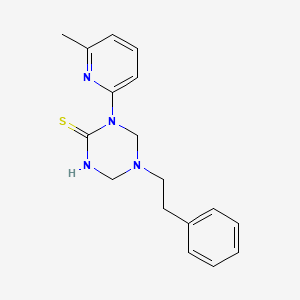
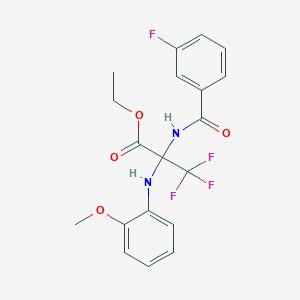
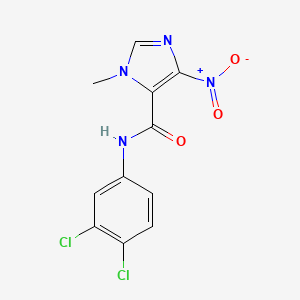
![methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate](/img/structure/B11486410.png)
![1-methyl-4-(4-methylphenyl)-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11486413.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B11486419.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B11486425.png)
![4-(4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11486429.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11486440.png)
![1H-Pyrazol-3-amine, 4-[(4-chlorophenyl)azo]-](/img/structure/B11486445.png)
![Ethyl 2-{[(4-fluoro-1-naphthyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11486452.png)
